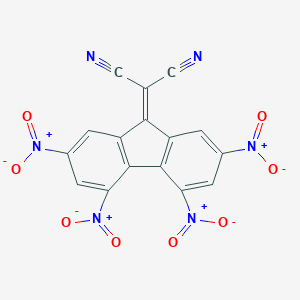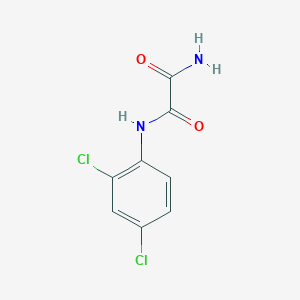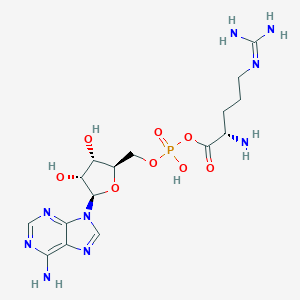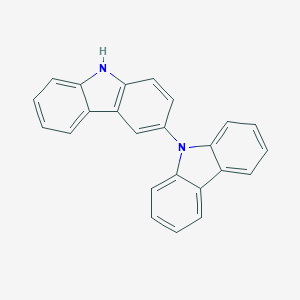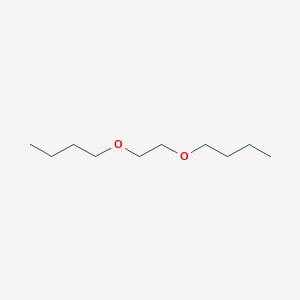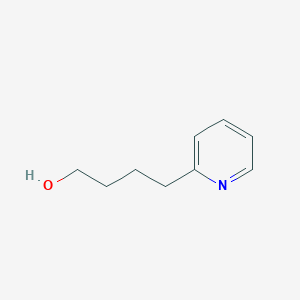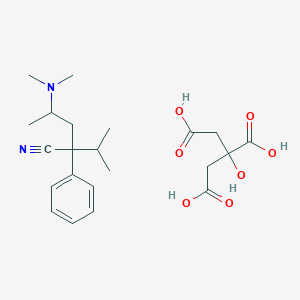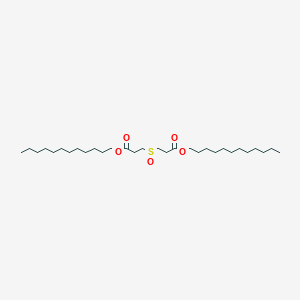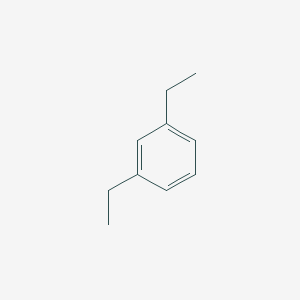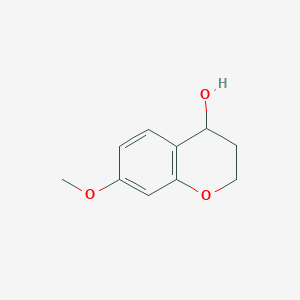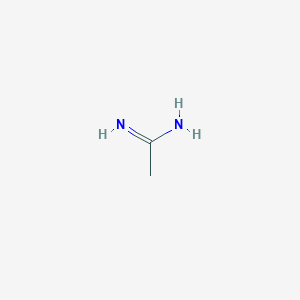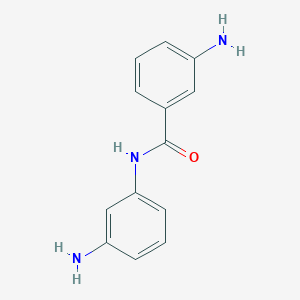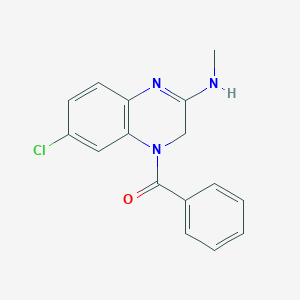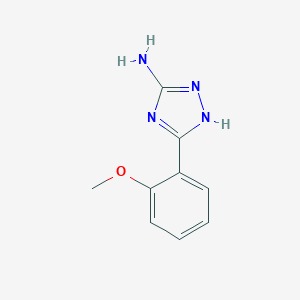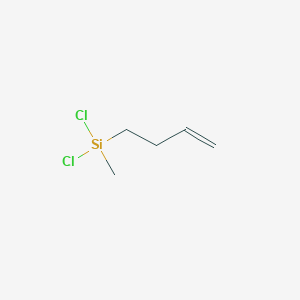
3-Butenylmethyldichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butenylmethyldichlorosilane is a silicon-based compound that is closely related to 3-butenylsilane, which has been studied for its vibrational spectra and rotational isomerism. Although the specific compound 3-Butenylmethyldichlorosilane is not directly mentioned in the provided papers, we can infer some properties and behaviors from the closely related 3-butenylsilane. The latter has been observed in various states such as gaseous, liquid, and solid, and exhibits different molecular conformations depending on the state it is in .
Synthesis Analysis
The synthesis of compounds related to 3-Butenylmethyldichlorosilane, such as but-3-enyl-based fluorinated biphenyl liquid crystals, involves multi-step reactions. These reactions are based on 4-alkylcyclohexanecarboxylic acids and result in the formation of complex molecules with a but-3-enyl terminal group. The synthesis process is confirmed through various spectroscopic methods including infrared spectrometry, nuclear magnetic resonance, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of 3-butenylsilane has been analyzed through its vibrational spectra, including infrared and Raman spectroscopy. The fundamental vibrations were assigned, and normal vibrations were calculated, revealing the presence of different rotational isomers. These isomers include cis-trans (CT), skew-trans (ST), and skew-gauche (SG and SG') forms. The molecular structure is influenced by the state of the compound, with the CT form being stable in the solid state .
Chemical Reactions Analysis
While the specific chemical reactions of 3-Butenylmethyldichlorosilane are not detailed in the provided papers, the related but-3-enyl-based fluorinated biphenyl liquid crystals exhibit mesomorphic properties that are significant for their potential use in liquid crystal display mixtures. The presence of the but-3-enyl terminal group and lateral fluoro substituent plays a role in the mesomorphic behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-butenylsilane, which can be considered when analyzing 3-Butenylmethyldichlorosilane, show that the compound exists in different molecular conformations with varying stabilities. The CT form is the most stable in the liquid state, followed by the ST, SG', and SG forms. The stability order indicates that there is no significant interaction between the silicon atom and the C=C bond, which is a notable characteristic of the compound's behavior in different states . The but-3-enyl-based fluorinated biphenyl liquid crystals, on the other hand, demonstrate a broad nematic mesophase with low melting points and high clearing points, which are essential properties for their application in liquid crystal technologies .
Applications De Recherche Scientifique
1. Role in Silylnitrilium Ion Formation
3-Butenylmethyldichlorosilane is involved in the formation of silylnitrilium ions, which are important in the study of silicon chemistry. This process has been characterized using spectroscopy and conductivity measurements, highlighting the ion's potential applications in various chemical reactions (Bahr & Boudjouk, 1993).
2. Modeling Silica Surfaces
The compound plays a role in the hydrolytic condensation of silanes, which is significant for modeling silica surfaces. This helps in understanding the structure and properties of silica, which is crucial in materials science (Feher, Newman, & Walzer, 1989).
3. Studying Rotational Isomerism
3-Butenylmethyldichlorosilane has been used in studies to understand the vibrational spectra and rotational isomerism in silicon-containing compounds. This research is significant for understanding molecular conformations and their stability (Taga, Ohno, & Murata, 1979).
4. Synthesis of Liquid Crystals
It's also involved in synthesizing liquid crystals, particularly fluorinated biphenyl liquid crystals. These materials have potential applications in liquid crystal display technologies (Jiang et al., 2012).
5. Catalysis in Hydrosilylation
The compound is significant in the selective 1,2-hydrosilylation of conjugated dienes, an important reaction in organosilicon chemistry. This process is relevant for creating coupling reagents for hybrid organic/inorganic material synthesis (Parker, Börgel, & Ritter, 2014).
6. Synthesis of Phenyltrichlorosilane
3-Butenylmethyldichlorosilane is also used in the synthesis of phenyltrichlorosilane, a compound with various applications in organosilicon chemistry. This process is catalyzed by boron trichloride and is vital for producing phenyltrichlorosilane efficiently (Wright, 1978).
Safety And Hazards
Propriétés
IUPAC Name |
but-3-enyl-dichloro-methylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2Si/c1-3-4-5-8(2,6)7/h3H,1,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDLCVNCOWIUET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC=C)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599792 |
Source


|
| Record name | (But-3-en-1-yl)(dichloro)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butenylmethyldichlorosilane | |
CAS RN |
15983-86-5 |
Source


|
| Record name | (But-3-en-1-yl)(dichloro)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

